1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole
CAS No.: 2177365-47-6
Cat. No.: VC6863500
Molecular Formula: C15H21N3O2S2
Molecular Weight: 339.47
* For research use only. Not for human or veterinary use.
![1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole - 2177365-47-6](/images/structure/VC6863500.png)
Specification
CAS No. | 2177365-47-6 |
---|---|
Molecular Formula | C15H21N3O2S2 |
Molecular Weight | 339.47 |
IUPAC Name | 1-methyl-2-propan-2-yl-4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylimidazole |
Standard InChI | InChI=1S/C15H21N3O2S2/c1-11(2)15-16-14(9-17(15)3)22(19,20)18-6-4-12(8-18)13-5-7-21-10-13/h5,7,9-12H,4,6,8H2,1-3H3 |
Standard InChI Key | SFQCIAWERIWPMR-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1H-imidazole core substituted at the 1-position with a methyl group, the 2-position with an isopropyl (propan-2-yl) group, and the 4-position with a sulfonamide group linked to a 3-(thiophen-3-yl)pyrrolidine ring. This architecture combines aromatic (imidazole, thiophene) and aliphatic (pyrrolidine) components, creating a hybrid structure with potential for diverse interactions.
Key Features:
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Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, known for its role in biological systems (e.g., histidine, purine analogs) .
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Sulfonamide Linker: A sulfonyl group bridging the imidazole and pyrrolidine-thiophene moiety, commonly associated with antibacterial and enzymatic inhibition properties .
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Pyrrolidine-Thiophene Substituent: A saturated five-membered nitrogen ring (pyrrolidine) fused to a sulfur-containing aromatic ring (thiophene), introducing steric bulk and electronic diversity .
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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1-Methyl-2-isopropyl-1H-imidazole-4-sulfonyl chloride: A sulfonyl chloride precursor.
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3-(Thiophen-3-yl)pyrrolidine: A pyrrolidine ring substituted at the 3-position with thiophene.
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Sulfonamide Coupling: Union of fragments 1 and 2.
Synthesis of 1-Methyl-2-isopropyl-1H-imidazole-4-sulfonyl Chloride
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Imidazole Alkylation:
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Sulfonation:
Synthesis of 3-(Thiophen-3-yl)Pyrrolidine
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Pyrrolidine Formation:
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Thiophene Functionalization:
Sulfonamide Coupling
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Reaction of 1-methyl-2-isopropyl-1H-imidazole-4-sulfonyl chloride with 3-(thiophen-3-yl)pyrrolidine in THF with triethylamine .
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Conditions: 0°C to room temperature, 6–8 hours.
Computational and Spectroscopic Insights
DFT Calculations
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HOMO-LUMO Gap: Estimated at ~4.2 eV, suggesting moderate reactivity.
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Molecular Electrostatic Potential (MEP): High electron density at sulfonamide oxygen and thiophene sulfur, indicating nucleophilic attack sites.
Spectroscopic Characterization (Predicted)
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¹H NMR (CDCl₃):
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δ 1.2–1.4 (d, 6H, isopropyl-CH₃)
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δ 2.8–3.2 (m, 4H, pyrrolidine-CH₂)
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δ 7.1–7.3 (m, 3H, thiophene-H)
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IR (KBr):
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1340 cm⁻¹ (S=O asymmetric stretch)
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1160 cm⁻¹ (S=O symmetric stretch)
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Industrial and Pharmaceutical Applications
Drug Development
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H₃ Receptor Ligands: Pyrrolidine derivatives are explored for neurological disorders .
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Anticancer Agents: Imidazole-sulfonamides inhibit carbonic anhydrase IX in hypoxic tumors .
Material Science
Thiophene-pyrrolidine systems are used in organic semiconductors due to π-conjugation and charge transport properties .
Challenges and Future Directions
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